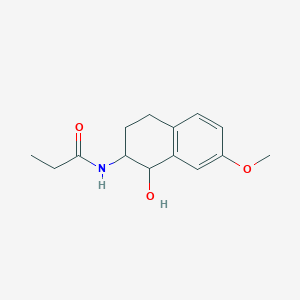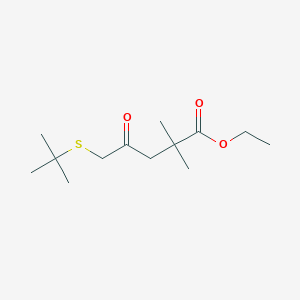
Ethyl-5-(tert-Butylthio)-2,2-dimethyl-4-oxopentanoat
Übersicht
Beschreibung
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate, also known as Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate, is a useful research compound. Its molecular formula is C13H24O3S and its molecular weight is 260.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Ethyl-5-(tert-Butylthio)-2,2-dimethyl-4-oxopentanoat: ist ein wertvolles Synthon bei der Synthese von Heterocyclen. Es wird in Mehrkomponentenreaktionen (MCRs) verwendet, um verschiedene heterocyclische Gerüste zu erzeugen, die in pharmazeutischen und biologischen Anwendungen von entscheidender Bedeutung sind . Die Fähigkeit der Verbindung, schwefelhaltige Substituenten einzuführen, ist besonders vorteilhaft für die Herstellung von Verbindungen mit potenziellen therapeutischen Eigenschaften.
Organische Synthesemethodik
In der organischen Synthese dient diese Verbindung als Baustein für die Herstellung komplexer Moleküle. Ihre tert-Butylthio-Gruppe ist eine strategische funktionelle Gruppe, die unter verschiedenen Bedingungen manipuliert werden kann, um neue Bindungen zu bilden, wodurch die Vielfalt der zugänglichen Moleküle erweitert wird .
Fluoreszierende Farbstoffe
Die tert-Butylthio-Gruppe in This compound kann zur Synthese von fluoreszierenden Farbstoffen mit großen Stokes-Shifts verwendet werden. Diese Farbstoffe sind vielversprechend für Anwendungen in der Superauflösungs-Mikroskopie, wie z. B. der stimulierten Emission Depletion (STED)-Mikroskopie .
Konjugierte Polymere
Diese Verbindung ist auch maßgeblich an der Entwicklung von konjugierten Polymeren beteiligt, die nach Oxidation Fluoreszenz zeigen. Solche Materialien sind interessant für sensorische Anwendungen, insbesondere für den Nachweis von Oxidationsmitteln .
Synthese stabiler Radikale
Die Synthese stabiler Radikale, wie z. B. Triarylmethyl-Radikale, verwendet This compound. Diese Radikale werden in der elektronenparamagnetischen Resonanz (EPR)-basierten Strukturbestimmung von Biomolekülen verwendet, sowohl in vitro als auch in Zellen .
Katalysatoren in Mehrkomponentenreaktionen
Die Verbindung wird verwendet, um Mehrkomponentenreaktionen als Katalysator zu ermöglichen. Sie kann die Reaktionsgeschwindigkeiten und Ausbeuten verschiedener organischer Transformationen verbessern und ist somit ein wertvolles Werkzeug in der synthetischen Chemie .
Umweltchemie
In der Umweltchemie kann This compound verwendet werden, um weniger schädliche Reagenzien und Verfahren zu entwickeln. Es bietet einen konformerer Weg zur Synthese von Materialien, die ansonsten unter Verwendung gefährlicherer Substanzen hergestellt werden .
Materialwissenschaft
Schließlich findet die Verbindung in der Materialwissenschaft Anwendung bei der Herstellung funktioneller Materialien. Ihre Einarbeitung in Materialien kann zur Entwicklung neuer Eigenschaften führen, wie z. B. verbesserte Stabilität oder spezifische Reaktivitätsmuster, die für verschiedene technologische Anwendungen von Vorteil sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZUPPVNMMVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393810 | |
| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136558-13-9 | |
| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
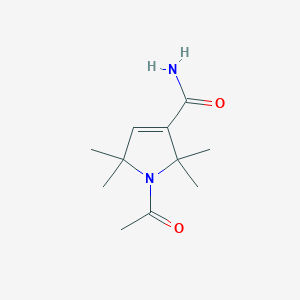
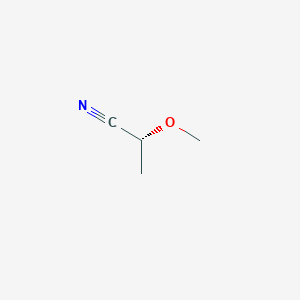

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)
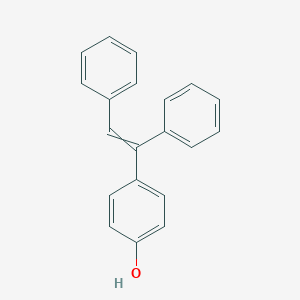
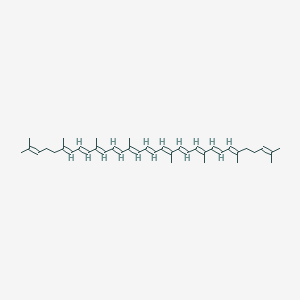
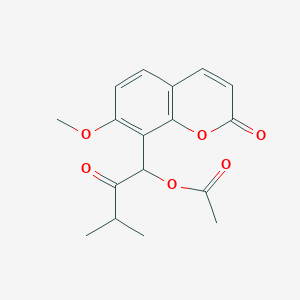
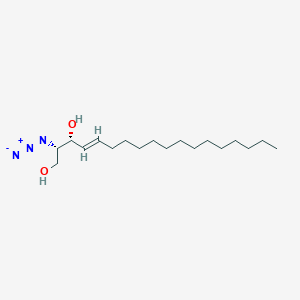

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)
